
1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a heterocyclic structure of synthetic origin . It contains a pyrrolidine core skeleton, which is a five-membered nitrogen-containing heterocycle . Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy and are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Molecular Structure Analysis
The molecular structure of “1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, also known as tetrahydropyrrole . This is one of the important heterocyclic compounds containing five-membered nitrogen atoms . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” were not found in the search results, it’s worth noting that pyrrolidine derivatives are known to be employed as pharmacophore groups . They exhibit a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .Scientific Research Applications
Synthesis and Bioactivity
- Novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety were synthesized to exhibit fungicidal activity against several pathogens, demonstrating the compound's potential as a precursor for bioactive agents (Guihua et al., 2014).
Photochemistry and Reactivity
- N-substituted derivatives of pyrrolidine diones were studied for their photochemical reactivity, highlighting their potential in the development of photochemically active materials (Ihlefeld & Margaretha, 1992).
Heterocyclic Compound Synthesis
- The synthesis of polyfunctional fused heterocyclic compounds via reactions with indene-1,3-diones showcases the versatility of pyrrolidine-2,5-dione derivatives in creating complex molecular architectures (Hassaneen et al., 2003).
Electron Transport Layer in Solar Cells
- A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for application as an electron transport layer in inverted polymer solar cells, demonstrating the material science applications of pyrrolidine derivatives (Hu et al., 2015).
Nicotinic Acetylcholine Receptor Binding
- Derivatives of pyrrolidine diones have been synthesized and studied for their affinity for nicotinic acetylcholine receptors, suggesting potential applications in neurological research and drug development (Koren et al., 1998).
Antimicrobial Studies
- Spiro[pyrrolidin-2,3′-oxindoles] were synthesized and demonstrated antibacterial, antifungal, antimalarial, and antitubercular activities, underlining the therapeutic potential of pyrrolidine derivatives (Haddad et al., 2015).
Future Directions
Pyrrolidines and their derivatives, including “1-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione”, continue to be of interest in the field of drug discovery . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to overcome numerous health disorders . This compound could be a potential candidate for future research .
properties
IUPAC Name |
1-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-13-5-3-2-4-11(13)8-16(21)17-9-12(10-17)18-14(19)6-7-15(18)20/h2-5,12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGJXUHGIPPBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

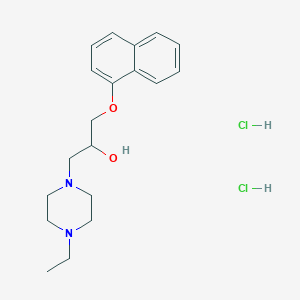
![N-[2-(1-Methyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2734653.png)
![1-((1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2734655.png)
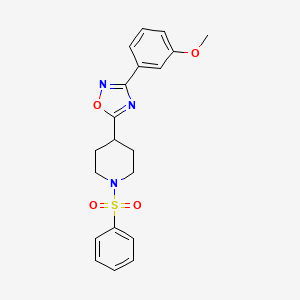
![2-(3-(phenylsulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2734657.png)

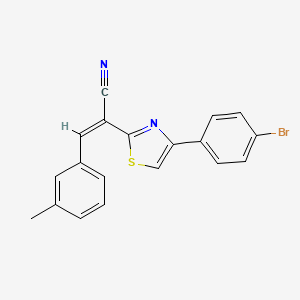

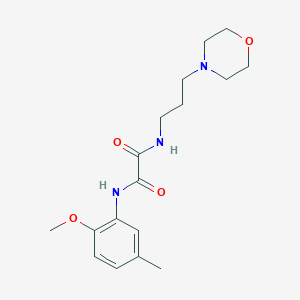
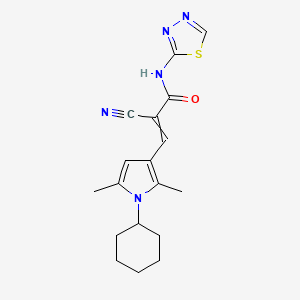
![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734666.png)
methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2734669.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2734670.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2734673.png)